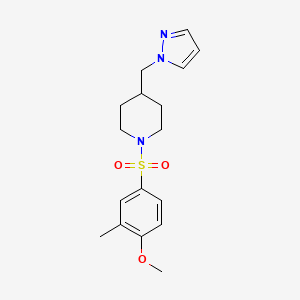
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the empirical formula C6H3BrF2O2S . It is a solid substance and has a molecular weight of 257.05 . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromo group, a fluoro group, and a sulfonyl fluoride group attached . The InChI string is1S/C6H3BrF2O2S/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11/h1-3H . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 257.05 . The melting point is between 43-48 °C .Scientific Research Applications
4-Br-2-FB-1-SF has been studied for its potential applications in the scientific community. It has been used as a reagent in the synthesis of various compounds, including peptides, polymers, and other organic molecules. Additionally, 4-Br-2-FB-1-SF has been used as a catalyst in reactions, such as the synthesis of polymers and other polymeric materials. Additionally, 4-Br-2-FB-1-SF has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
Sulfonyl fluoride motifs are generally used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
The compound’s mode of action involves the use of the sulfonyl fluoride motif to connect -SO2- linked small molecules with proteins or nucleic acids . This is part of a new click chemistry approach through sulfates, which is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
It is known that the compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 43-48 °c , which may influence its bioavailability.
Result of Action
The compound’s use in the suzuki-miyaura coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Also, adequate ventilation is necessary when handling the compound, and precautionary measures against static discharges should be taken . The compound is also classified as combustible and corrosive .
Advantages and Limitations for Lab Experiments
The main advantage of 4-Br-2-FB-1-SF is its ability to act as a catalyst in reactions and as a reagent in the synthesis of various compounds. Additionally, it is relatively non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, 4-Br-2-FB-1-SF is also a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, the mechanism of action of 4-Br-2-FB-1-SF is not fully understood, making it difficult to predict the outcome of reactions.
Future Directions
The potential future directions for 4-Br-2-FB-1-SF include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the synthesis of 4-Br-2-FB-1-SF could lead to more cost-effective methods of production. Additionally, further research into the biochemical and physiological effects of 4-Br-2-FB-1-SF could lead to potential therapeutic applications. Finally, further research into the potential applications of 4-Br-2-FB-1-SF in laboratory experiments could lead to more efficient and cost-effective methods of synthesis.
Synthesis Methods
4-Br-2-FB-1-SF can be synthesized in a variety of ways, with the most common method being the reaction of 4-bromo-2-fluorobenzene with 1-sulfonyl fluoride in the presence of a catalyst. This reaction is typically carried out in a polar solvent, such as dichloromethane, at room temperature. The reaction is usually complete within a few hours, and yields a pale yellow liquid of 4-Br-2-FB-1-SF. Other synthesis methods for 4-Br-2-FB-1-SF include the reaction of 4-bromo-2-fluorobenzene with sulfur monofluoride and the reaction of 4-bromo-2-fluorobenzene with sulfur trioxide.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the sulfonyl fluoride motif in this compound can interact with proteins and nucleic acids . This suggests that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its potential to interact with proteins and nucleic acids , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its sulfonyl fluoride motif suggests that it could potentially form -SO2- linked small molecules with proteins or nucleic acids . This could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Given its potential to interact with proteins and nucleic acids , it could potentially be involved in various metabolic pathways.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZTWJUPHPODPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396779-67-1 |
Source


|
| Record name | 1396779-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)


![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

